3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine

CAS No.:

Cat. No.: VC16266022

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H19N3 |

|---|---|

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | 3,5-dimethyl-1-[(3-methylcyclobutyl)methyl]pyrazol-4-amine |

| Standard InChI | InChI=1S/C11H19N3/c1-7-4-10(5-7)6-14-9(3)11(12)8(2)13-14/h7,10H,4-6,12H2,1-3H3 |

| Standard InChI Key | RDHGZZICESTLAN-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(C1)CN2C(=C(C(=N2)C)N)C |

Introduction

Chemical Identity and Structural Features

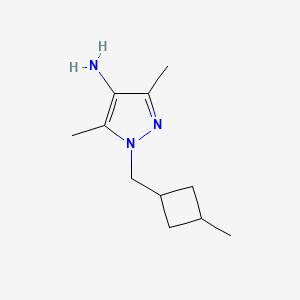

3,5-Dimethyl-1-(3-methyl-cyclobutylmethyl)-1H-pyrazol-4-ylamine (CAS: 1934774-52-3) is a pyrazole derivative characterized by a five-membered aromatic ring with two methyl substituents at positions 3 and 5. The cyclobutylmethyl group at position 1 introduces steric complexity, while the amine moiety at position 4 confers potential reactivity (Figure 1) .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃ |

| Molecular Weight | 193.29 g/mol |

| SMILES Notation | Cc1nn(CC2CC(C)C2)c(C)c1N |

| IUPAC Name | 3,5-Dimethyl-1-(3-methylcyclobutylmethyl)-1H-pyrazol-4-amine |

The cyclobutylmethyl group adopts a puckered conformation, as inferred from structural analogs . Computational models suggest that steric effects from the cyclobutane ring influence the molecule’s spatial arrangement, potentially impacting its intermolecular interactions .

Physicochemical Properties

Experimental data for this compound remain limited, but properties can be extrapolated from structural analogs:

Table 2: Inferred Physicochemical Properties

| Property | Value |

|---|---|

| Solubility | Moderate in polar aprotic solvents (e.g., DMSO, THF) |

| LogP (Partition Coefficient) | ~2.1 (predicted) |

| pKa (Amine Group) | ~8.5 (estimated) |

The amine group’s basicity facilitates salt formation, enhancing solubility in acidic aqueous media .

Crystallographic and Conformational Analysis

X-ray studies on related pyrazole salts reveal hydrogen-bonding networks between amine groups and counterions . For example, in bis(3,5-dimethyl-1H-pyrazol-4-ammonium) tetrafluorobenzene-1,4-dicarboxylate, N–H⋯O hydrogen bonds stabilize the crystal lattice . While no crystallographic data exist for the target compound, similar intermolecular interactions are anticipated.

Applications in Research and Industry

This compound is primarily utilized in academic and industrial R&D:

-

Medicinal Chemistry: As a building block for kinase inhibitors or antimicrobial agents .

-

Materials Science: Potential ligand for metal-organic frameworks (MOFs) due to its amine functionality .

Commercial Availability:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume